molecular formula C17H14N2O3 B2363175 2-[(2-Ethylbenzimidazolyl)carbonyl]benzoic acid CAS No. 379731-05-2

2-[(2-Ethylbenzimidazolyl)carbonyl]benzoic acid

Cat. No.: B2363175
CAS No.: 379731-05-2
M. Wt: 294.31
InChI Key: UNJURFWKLGOXQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Ethylbenzimidazolyl)carbonyl]benzoic acid is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that has significant importance in medicinal chemistry due to its wide range of biological activities. The structure of this compound consists of a benzimidazole ring substituted with an ethyl group and a benzoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Ethylbenzimidazolyl)carbonyl]benzoic acid can be achieved through various synthetic routes. One common method involves the condensation of o-phenylenediamine with ethyl benzoate under acidic conditions to form the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Ethylbenzimidazolyl)carbonyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form corresponding carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include carboxylic acids, amines, and halogenated derivatives of the benzimidazole ring.

Scientific Research Applications

2-[(2-Ethylbenzimidazolyl)carbonyl]benzoic acid has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Ethylbenzimidazolyl)carbonyl]benzoic acid involves its interaction with various molecular targets and pathways. The benzimidazole ring can interact with enzymes and protein receptors, leading to inhibition or activation of specific biological processes. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Thienylcarbonyl)benzoic acid
  • 2-(2-Thenoyl)benzoic acid
  • 2-(Thiophene-2-carbonyl)benzoic acid

Uniqueness

2-[(2-Ethylbenzimidazolyl)carbonyl]benzoic acid is unique due to the presence of the benzimidazole ring, which imparts specific biological activities and chemical reactivity. The ethyl group substitution further enhances its properties, making it distinct from other similar compounds .

Properties

IUPAC Name

2-(2-ethylbenzimidazole-1-carbonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-2-15-18-13-9-5-6-10-14(13)19(15)16(20)11-7-3-4-8-12(11)17(21)22/h3-10H,2H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNJURFWKLGOXQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2N1C(=O)C3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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